molecular formula C7H4Cl2INO B2677417 (NE)-N-[(2,4-dichloro-3-iodophenyl)methylidene]hydroxylamine CAS No. 1261025-34-6

(NE)-N-[(2,4-dichloro-3-iodophenyl)methylidene]hydroxylamine

Cat. No. B2677417
CAS RN: 1261025-34-6
M. Wt: 315.92
InChI Key: LJWKJZNSQXMQPS-QDEBKDIKSA-N
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Description

The compound is a derivative of hydroxylamine, with a 2,4-dichloro-3-iodophenyl group attached via a double bond to the nitrogen atom. Hydroxylamines are a class of organic compounds featuring a nitrogen atom connected to a hydroxy group (OH). They are often used in organic chemistry as a functional group or building block for more complex molecules .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 2,4-dichloro-3-iodobenzaldehyde with hydroxylamine, forming a Schiff base . This is a common reaction in organic chemistry, often used to form imines .


Molecular Structure Analysis

The molecular structure would feature a double bond between the nitrogen of the hydroxylamine and the carbon of the 2,4-dichloro-3-iodophenyl group. The presence of halogens (chlorine and iodine) and the hydroxyl group would significantly influence the compound’s reactivity .


Chemical Reactions Analysis

As a hydroxylamine derivative, this compound could participate in a variety of chemical reactions. For instance, it could undergo addition-elimination reactions with aldehydes and ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of halogens might make it relatively heavy and possibly quite reactive. The hydroxyl group could allow for hydrogen bonding, influencing its solubility .

Mechanism of Action

The mechanism of action would depend on the specific context in which the compound is used. For instance, if used as a reagent in organic synthesis, its role would likely involve the donation or acceptance of a proton, given the presence of the hydroxyl group .

Future Directions

The potential applications and future directions for this compound would depend largely on its specific properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or as a reagent in certain types of chemical reactions .

properties

IUPAC Name

(NE)-N-[(2,4-dichloro-3-iodophenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2INO/c8-5-2-1-4(3-11-12)6(9)7(5)10/h1-3,12H/b11-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWKJZNSQXMQPS-QDEBKDIKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=NO)Cl)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1/C=N/O)Cl)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 91755378

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